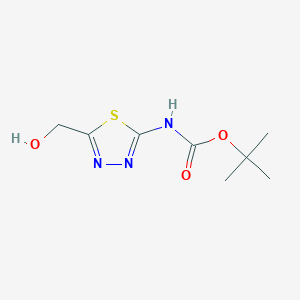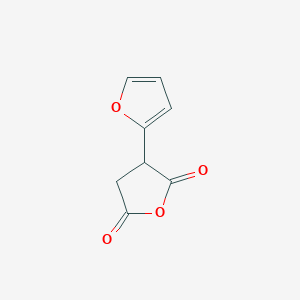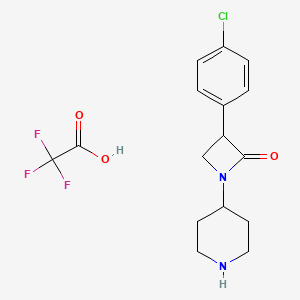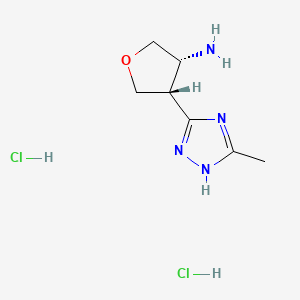
rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” is a synthetic compound that features a triazole ring and an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” typically involves the formation of the triazole ring followed by the attachment of the oxolane ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the oxolane ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions may target the oxolane ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or oxolane rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry
The compound may be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, the compound could be used to study the effects of triazole-containing molecules on various biological systems.
Medicine
Potential medicinal applications may include the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of their activity. The triazole ring is known to interact with various biological targets, which could be a key aspect of its mechanism.
類似化合物との比較
Similar Compounds
- (3R,4R)-4-(1H-1,2,4-triazol-3-yl)oxolan-3-amine
- (3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-ol
Uniqueness
The presence of the dihydrochloride salt form may enhance the compound’s solubility and stability, making it unique compared to similar compounds. Additionally, the specific substitution pattern on the triazole ring can influence its biological activity and selectivity.
特性
分子式 |
C7H14Cl2N4O |
|---|---|
分子量 |
241.12 g/mol |
IUPAC名 |
(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)5-2-12-3-6(5)8;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H/t5-,6+;;/m1../s1 |
InChIキー |
AGEHNSZCQGBVIG-PVNUIUKASA-N |
異性体SMILES |
CC1=NC(=NN1)[C@@H]2COC[C@@H]2N.Cl.Cl |
正規SMILES |
CC1=NC(=NN1)C2COCC2N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


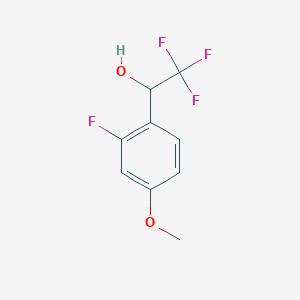

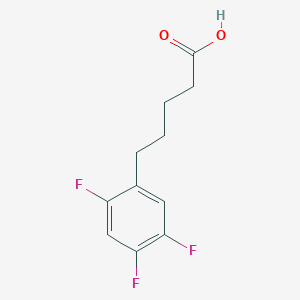


![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)

